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carboxylate

Cat. No.: B010830 Get Quote

A guide for researchers on the in silico evaluation of benzothiazole scaffolds against various

protein targets, providing comparative data and detailed experimental protocols.

Introduction

Ethyl benzo[d]thiazole-5-carboxylate is a member of the benzothiazole family, a class of

heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its

diverse pharmacological activities. While specific docking studies for "Ethyl benzo[d]thiazole-
5-carboxylate" were not prominently found in the reviewed literature, extensive research has

been conducted on structurally related benzothiazole derivatives. These studies provide

valuable insights into the potential protein targets and binding interactions of this chemical

scaffold. This guide offers a comparative overview of docking studies on various benzothiazole

derivatives against microbial and cancer-related protein targets, supported by experimental

data where available.

Comparative Analysis of Docking Performance
The following tables summarize the results of docking studies for several benzothiazole

derivatives against different protein targets. The data includes docking scores, which predict

the binding affinity, and in vitro inhibitory activities (IC50 or Ki values) for comparison.

Antimicrobial Targets
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Benzothiazole derivatives have been investigated as potential antimicrobial agents, targeting

essential enzymes in bacteria and fungi.

Target
Protein
(PDB ID)

Benzothi
azole
Derivativ
e

Docking
Score
(kcal/mol)

Experime
ntal a
(µM)

Standard
Drug

Standard
Drug
Docking
Score
(kcal/mol)

Standard
Drug
Experime
ntal Data
(µM)

Dihydropte

roate

Synthase

(DHPS)

(3TYE)

Compound

16b
-

IC50: 7.85

µg/mL

Sulfadiazin

e
-

IC50: 7.13

µg/mL

Dihydropte

roate

Synthase

(DHPS)

(3TYE)

Compound

16c
-

MIC: 0.025

mM (vs. S.

aureus)

Ampicillin - -

Dihydrooro

tase

Compound

3
-

MIC: 25-

200 µg/mL
Kanamycin - -

Dihydrooro

tase

Compound

4
-

MIC: 25-

200 µg/mL
Kanamycin - -

a: IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration)

Anticancer Targets
The anticancer potential of benzothiazole derivatives has been explored by targeting various

proteins involved in cancer progression, such as protein kinases and carbonic anhydrases.
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Target
Protein
(PDB ID)

Benzothi
azole
Derivativ
e/Analog
ue

Docking
Score
(kcal/mol)

Experime
ntal Data
(nM)

Standard
Drug

Standard
Drug
Docking
Score
(kcal/mol)

Standard
Drug
Experime
ntal Data
(nM)

p56lck

(1QPC)

Compound

1

Identified

as

competitive

inhibitor

- Dasatinib - -

Estrogen

Receptor-

alpha

(3ERT)

SPZ1

-123.14 to

-165.72

(Mol-dock

score)

- Tamoxifen

-146.08

(Mol-dock

score)

-

Estrogen

Receptor-

alpha

(3ERT)

SPZ11

-123.14 to

-165.72

(Mol-dock

score)

- Raloxifene

-165.06

(Mol-dock

score)

-

Carbonic

Anhydrase

IX (CA IX)

Benzothiaz

ole-6-

sulfonamid

e derivative

-

Ki: in

nanomolar

range

Acetazola

mide
- Ki: 25

Carbonic

Anhydrase

XII (CA XII)

Benzothiaz

ole-6-

sulfonamid

e derivative

-

Ki: in

nanomolar

range

- - -

Carbonic

Anhydrase

II (CA II)

Benzothiaz

ole-6-

sulfonamid

e derivative

-
Ki: 3.5 -

45.4

Acetazola

mide
- Ki: 12.5

Polo-like

kinase 1

(PLK1)

Molecule

P1
-8.82 - 5f-203 - -
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Experimental Protocols for Molecular Docking
The following is a generalized protocol for performing molecular docking studies, synthesized

from the methodologies reported in the referenced literature. This protocol can be adapted for

docking benzothiazole derivatives against various protein targets.

Preparation of the Target Protein
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is

obtained from the Protein Data Bank (PDB) (--INVALID-LINK--).

Protein Preparation: The downloaded protein structure is prepared using software such as

AutoDock Tools, Schrödinger Maestro, or UCSF Chimera. This typically involves:

Removing water molecules and any co-crystallized ligands.

Adding polar hydrogen atoms.

Assigning Kollman charges.

Repairing any missing residues or atoms.

Saving the prepared protein in a suitable format (e.g., PDBQT for AutoDock).

Preparation of the Ligand
Ligand Structure Creation: The 2D structure of the benzothiazole derivative is drawn using

chemical drawing software like ChemDraw or MarvinSketch.

3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The

geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain

a low-energy conformation.

Ligand Preparation for Docking: The prepared ligand is saved in a format compatible with the

docking software (e.g., PDBQT), which includes assigning Gasteiger charges and defining

rotatable bonds.

Grid Generation
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A grid box is defined around the active site of the target protein. The size and center of the

grid are set to encompass the entire binding pocket, allowing the ligand to move and rotate

freely within this defined space.

Molecular Docking Simulation
The docking simulation is performed using software like AutoDock Vina, Glide, or DOCK.

The software explores various possible conformations (poses) of the ligand within the

protein's active site and calculates the binding affinity for each pose. The Lamarckian

Genetic Algorithm is a commonly used algorithm for this purpose.

Analysis of Docking Results
Binding Affinity: The docking results are ranked based on their binding energy (e.g., in

kcal/mol). A more negative binding energy generally indicates a more stable protein-ligand

complex.

Pose Visualization: The best-ranked poses are visualized using molecular graphics software

(e.g., PyMOL, Discovery Studio) to analyze the binding interactions.

Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen

bonds, hydrophobic interactions, and pi-pi stacking, are examined to understand the

molecular basis of the binding.

Comparison with Standard Drugs: The docking score and binding mode of the benzothiazole

derivative are compared with those of a known inhibitor or a standard drug to evaluate its

potential efficacy.

Visualizations
The following diagrams illustrate the typical workflow of a molecular docking study and a

hypothetical signaling pathway that could be targeted by a benzothiazole-based inhibitor.
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at: [https://www.benchchem.com/product/b010830#docking-studies-of-ethyl-benzo-d-
thiazole-5-carboxylate-with-target-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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